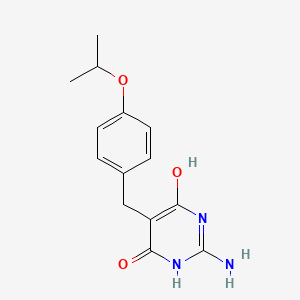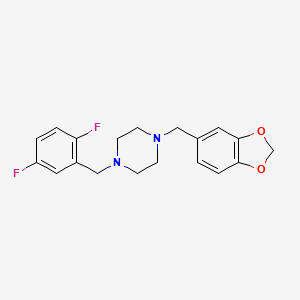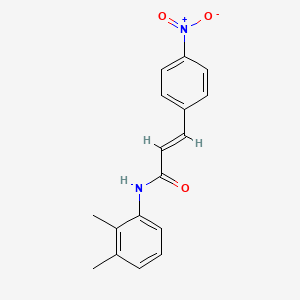
N-(4-methylbenzyl)-4-morpholinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-4-morpholinecarbothioamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. AG490 is a tyrosine kinase inhibitor that specifically targets the Janus kinase (JAK) family of enzymes, which are involved in the regulation of cytokine signaling pathways.
Mecanismo De Acción
N-(4-methylbenzyl)-4-morpholinecarbothioamide acts as a competitive inhibitor of the JAK family of enzymes, which are involved in the regulation of cytokine signaling pathways. By blocking the activity of these enzymes, N-(4-methylbenzyl)-4-morpholinecarbothioamide prevents the activation of downstream signaling pathways, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-4-morpholinecarbothioamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of inflammatory responses. It has also been shown to have an immunomodulatory effect, which may be beneficial in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methylbenzyl)-4-morpholinecarbothioamide is its specificity for the JAK family of enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of N-(4-methylbenzyl)-4-morpholinecarbothioamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-methylbenzyl)-4-morpholinecarbothioamide, including the development of more potent inhibitors that can be used at lower concentrations, the identification of novel targets for the JAK family of enzymes, and the investigation of the immunomodulatory effects of N-(4-methylbenzyl)-4-morpholinecarbothioamide in the treatment of autoimmune disorders. Additionally, further studies are needed to fully understand the mechanisms of action of N-(4-methylbenzyl)-4-morpholinecarbothioamide and its potential therapeutic applications in various diseases.
Métodos De Síntesis
N-(4-methylbenzyl)-4-morpholinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzyl chloride with morpholine, followed by the addition of carbon disulfide to form the corresponding dithiocarbamate. The final step involves the reaction of the dithiocarbamate with an appropriate halogenating agent to yield the desired product.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-4-morpholinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK-STAT signaling pathway, which is involved in cell survival and proliferation.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-11-2-4-12(5-3-11)10-14-13(17)15-6-8-16-9-7-15/h2-5H,6-10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTMRCPASQNQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methylbenzyl)-4-morpholinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)
![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)

![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)

![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)




![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)

![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)